L-Homocysteinesulfinic Acid-d4
CAS No.: 182967-00-6
Cat. No.: VC0108914
Molecular Formula: C₄H₅D₄NO₄S
Molecular Weight: 171.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182967-00-6 |
|---|---|
| Molecular Formula | C₄H₅D₄NO₄S |
| Molecular Weight | 171.21 |
Introduction
Chemical Properties and Structural Characteristics
L-Homocysteinesulfinic Acid-d4 is characterized by its molecular formula C₄H₅D₄NO₄S and molecular weight of 171.21 g/mol. The deuterium atoms (d4) are strategically positioned to minimize metabolic isotope effects while maximizing analytical sensitivity. Its structure includes:
-
A central sulfur atom bonded to an oxygen atom, forming a sulfinic acid group (-SO₂H).
-
A chiral carbon bearing an amino group and a carboxylic acid moiety.
-
Four deuterium atoms replacing hydrogen at positions critical for metabolic stability and detection.
The compound’s stereochemistry is preserved during synthesis, ensuring biological activity aligns with its non-deuterated counterpart.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅D₄NO₄S | |
| Molecular Weight | 171.21 g/mol | |
| CAS Number | 182967-00-6 | |
| Key Functional Groups | Sulfinic acid, amino, carboxylic acid |
Synthesis and Production Methods
The synthesis of L-Homocysteinesulfinic Acid-d4 involves deuterium incorporation into L-homocysteine, a precursor in methionine metabolism. Key steps include:
-
Oxidation of L-Homocysteine-d4: L-Homocysteine, synthesized from methionine-d4, undergoes enzymatic or chemical oxidation to introduce the sulfinic acid group.
-
Deuterium Labeling: Deuterium is incorporated at positions 3 and 4 of the carbon chain to ensure metabolic stability and avoid isotopic scrambling.
-
Purification: Chromatographic methods (e.g., HPLC) isolate the compound, yielding >95% purity for research applications.
| Step | Conditions | Outcome |
|---|---|---|
| Deuterium Incorporation | Methionine-d4 → Homocysteine-d4 | Labeled precursor |
| Sulfinic Acid Formation | Oxidation (e.g., H₂O₂, enzymes) | L-Homocysteinesulfinic acid-d4 |
| Purification | HPLC, recrystallization | High-purity product |
Biochemical Roles and Mechanisms
L-Homocysteinesulfinic Acid-d4 is metabolically active, participating in pathways linked to homocysteine, a biomarker for cardiovascular and neurological disorders. Its roles include:
Metabolic Regulation
-
Homocysteine Metabolism: Acts as a precursor in the transsulfuration pathway, converting homocysteine to cystathionine via cystathionine β-synthase.
-
Redox Reactions: Engages in thiol-disulfide exchange, modulating intracellular redox states.
Neurological Signaling
-
Metabotropic Glutamate Receptor (mGluR) Agonism: Binds to mGluRs, influencing synaptic plasticity and neuroprotection. This interaction is implicated in neurodegenerative diseases such as Alzheimer’s.
-
Neuroprotective Effects: Mitigates oxidative stress and excitotoxicity, potentially slowing neuronal damage.
| Pathway/Function | Biological Impact | Clinical Relevance |
|---|---|---|
| Homocysteine Transsulfuration | Reduces hyperhomocysteinemia | Cardiovascular disease risk |
| mGluR Activation | Modulates synaptic transmission | Neurodegenerative disorders |
Research Applications and Findings
L-Homocysteinesulfinic Acid-d4 is widely used in metabolic and pharmacological studies. Key applications include:
Metabolic Tracing Studies
-
Mass Spectrometry (MS): Deuterium labeling enables precise quantification of homocysteine metabolism in vivo. Studies using this compound have elucidated flux through the transsulfuration pathway.
-
Nuclear Magnetic Resonance (NMR): Tracks deuterium-labeled intermediates in real-time, providing insights into enzyme kinetics.
Neuropharmacological Research
-
mGluR Modulation: Research demonstrates its role as a selective mGluR agonist, with potential therapeutic applications in epilepsy and schizophrenia.
-
Hyperhomocysteinemia Studies: Links elevated homocysteine levels to vascular dysfunction and cognitive decline, using L-Homocysteinesulfinic Acid-d4 to monitor metabolic flux.
| Application | Method | Key Findings |
|---|---|---|
| Metabolic Flux Analysis | LC-MS/MS | Quantifies homocysteine turnover |
| mGluR Binding Assays | Radioligand displacement | High-affinity binding to mGluR subtypes |
| Neuroprotection Studies | In vitro neuronal models | Reduces glutamate-induced toxicity |
Comparative Analysis with Related Compounds
L-Homocysteinesulfinic Acid-d4 shares structural and functional similarities with other sulfur-containing metabolites but differs in isotopic labeling and metabolic stability. A comparison with key analogs is presented below:
| Compound | Structure | Function | Deuterium Labeling |
|---|---|---|---|
| L-Homocysteine | C₄H₉NO₂S | Precursor to sulfinic acid | No |
| L-Homocystine | C₈H₁₆N₂O₄S₂ | Disulfide form | No |
| Cystathionine | C₇H₁₄N₂O₄S₂ | Transsulfuration intermediate | No |
| L-Homocysteinesulfinic Acid-d4 | C₄H₅D₄NO₄S | mGluR agonist, metabolic tracer | Yes (d4) |
Challenges and Future Directions
While L-Homocysteinesulfinic Acid-d4 has advanced biochemical research, challenges remain:
-
Synthetic Complexity: Multi-step synthesis requires optimization to improve yield and reduce costs.
-
Clinical Translation: Further studies are needed to evaluate its therapeutic potential in neurodegenerative and cardiovascular diseases.
Future research may focus on:
-
Targeted Delivery Systems: Enhancing bioavailability for in vivo applications.
-
High-Throughput Screening: Identifying synergistic interactions with other mGluR modulators.
-
Isotopic Tracing in Humans: Validating metabolic flux models in clinical populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume